molecular formula C16H20N2O2 B11807517 3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B11807517
M. Wt: 272.34 g/mol
InChI Key: MFOXPULJUKWAKU-UHFFFAOYSA-N
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Description

3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 2,3-dimethylphenyl group and a propanoic acid moiety, making it a unique and versatile molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its efficiency and tolerance to various functional groups, making it suitable for the synthesis of sterically hindered substrates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethylphenyl)-1H-pyrazole: Lacks the propanoic acid moiety, making it less versatile in certain applications.

    3-(1-(2,3-Dimethylphenyl)-1H-pyrazol-4-yl)acetic acid: Similar structure but with an acetic acid group instead of propanoic acid, affecting its reactivity and properties.

Uniqueness

3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

3-[1-(2,3-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid

InChI

InChI=1S/C16H20N2O2/c1-10-6-5-7-15(11(10)2)18-13(4)14(12(3)17-18)8-9-16(19)20/h5-7H,8-9H2,1-4H3,(H,19,20)

InChI Key

MFOXPULJUKWAKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C(=N2)C)CCC(=O)O)C)C

Origin of Product

United States

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